N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide
Description
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a nitrophenyl group, and a carbamothioyl linkage
Properties
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O4S/c13-8-4-3-7(6-9(8)16(18)19)14-12(21)15-11(17)10-2-1-5-20-10/h1-6H,(H2,14,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVQUUJDFBJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor, followed by fluorination.
Formation of the carbamothioyl linkage: This step involves the reaction of the nitrophenyl derivative with thiocarbamoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the carbamothioyl linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 4-phenyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazoles
Uniqueness
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide is unique due to its combination of a furan ring, a nitrophenyl group, and a carbamothioyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
